![molecular formula C18H19NO2 B5690220 4-methoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B5690220.png)
4-methoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, commonly known as THN-102, is a chemical compound that has been extensively studied for its potential application in the treatment of various neurological disorders. This compound belongs to the class of drugs known as dopamine agonists and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for clinical use.
Wirkmechanismus
The mechanism of action of THN-102 involves its ability to bind to and activate dopamine receptors in the brain. This activation leads to an increase in dopamine signaling, which can help alleviate the symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects
THN-102 has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for clinical use. Some of these effects include an increase in dopamine signaling, improved motor function, and a reduction in tremors and other neurological symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of THN-102 for lab experiments is its potent dopamine agonist activity, which makes it a useful tool for studying the role of dopamine signaling in various neurological disorders. However, the compound also has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for research on THN-102, including its use in combination with other drugs for the treatment of neurological disorders, the development of new analogs with improved potency and selectivity, and the exploration of its potential for use in other areas of medicine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of THN-102 and its potential for clinical use.
Synthesemethoden
The synthesis of THN-102 involves the reaction of 4-methoxybenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various chromatographic techniques to obtain the final compound in high purity.
Wissenschaftliche Forschungsanwendungen
THN-102 has been extensively studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, restless leg syndrome, and multiple sclerosis. The compound has been shown to exhibit potent dopamine agonist activity, which makes it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
4-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-15-11-9-14(10-12-15)18(20)19-17-8-4-6-13-5-2-3-7-16(13)17/h4,6,8-12H,2-3,5,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUPAJDDKKRWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.